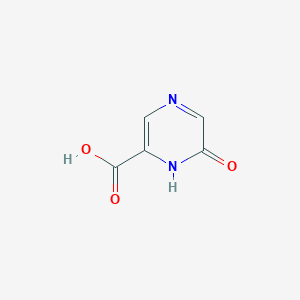

6-Oxo-1,6-dihydropyrazine-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid often involves complex processes. For instance, a method described by Gloanec et al. (2002) involved the synthesis of a conformationally constrained peptidomimetic derivative from (S)-pyroglutamic acid as the starting material (Gloanec et al., 2002). Another study by Illgen et al. (2004) reported a novel one-pot condensation process for synthesizing 6-oxo-1,4,5,6-tetrahydro-pyrazine-2-carboxylic acid methyl esters from various aldehydes, amines, and an isocyanide (Illgen et al., 2004).

Molecular Structure Analysis

The molecular structure of compounds similar to 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid has been studied using techniques like X-ray crystallography. Takusagawa and Shimada (1973) analyzed the crystal structure of pyrazine-2,3-dicarboxylic acid dihydrate, noting the interaction of lone pairs of N atoms in the pyrazine ring in H-bonds (Takusagawa & Shimada, 1973).

Chemical Reactions and Properties

Various chemical reactions and properties of related compounds have been explored. For instance, the work by Mishra et al. (2010) described the synthesis of 6-oxo-3-phenyl-5,6-dihydropyridazine-1(4H)-carbohydrazide, providing insights into the chemical behavior of similar compounds (Mishra et al., 2010).

Aplicaciones Científicas De Investigación

1. Xanthine Oxidase Inhibitors

- Application Summary: 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid derivatives have been used as xanthine oxidase inhibitors (XOIs), which are important for the treatment of hyperuricemia-associated diseases .

- Methods of Application: A series of novel 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids (ODCs) as XOIs with remarkable activities have been reported . The three-dimensional quantitative structure–activity relationship (3D-QSAR), molecular docking, pharmacophore modeling, and molecular dynamics (MD) studies were performed on 46 ODCs .

- Results: The constructed 3D-QSAR models exhibited reliable predictability with satisfactory validation parameters . Docking and MD simulations further gave insights into the binding modes of these ODCs with the XO protein .

2. Microbial Hydroxylation

- Application Summary: 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid can be prepared by microbial hydroxylation of pyridine-2-carboxylic acid .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results: The results or outcomes obtained are not provided in the source .

Safety And Hazards

Propiedades

IUPAC Name |

6-oxo-1H-pyrazine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3/c8-4-2-6-1-3(7-4)5(9)10/h1-2H,(H,7,8)(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHXIGTYJDLGWRO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)C=N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436385 |

Source

|

| Record name | 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Oxo-1,6-dihydropyrazine-2-carboxylic acid | |

CAS RN |

13924-99-7 |

Source

|

| Record name | 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,9S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene](/img/structure/B86112.png)

![2,6-Dioxaspiro[3.3]heptane](/img/structure/B86131.png)